molecular formula C19H31NO3 B8318839 3-Morpholinomethyl-5-t-octylcatechol

3-Morpholinomethyl-5-t-octylcatechol

Cat. No.: B8318839
M. Wt: 321.5 g/mol
InChI Key: UWDDPACBBFZNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholinomethyl-5-t-octylcatechol is a synthetic catechol derivative designed for research applications. Its molecular structure incorporates a morpholinomethyl group and a bulky t-octyl group onto the catechol core, which is known for its metal-chelating and antioxidant properties. Catechol derivatives are extensively studied for their role as inhibitors of the tyrosinase enzyme, a key enzyme in melanin synthesis . The presence of two phenolic hydroxyl groups on the catechol ring is a key structural feature that can effectively enhance tyrosinase inhibitory activity . The morpholine ring is a common pharmacophore in medicinal chemistry, often included to improve the aqueous solubility and metabolic stability of lead compounds. Meanwhile, the lipophilic t-octyl group may influence the compound's cell membrane permeability and overall bioavailability. Researchers may investigate this compound as a potential agent in studies related to hyperpigmentation or as a stabilizing antioxidant in material science. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol

InChI

InChI=1S/C19H31NO3/c1-18(2,3)13-19(4,5)15-10-14(17(22)16(21)11-15)12-20-6-8-23-9-7-20/h10-11,21-22H,6-9,12-13H2,1-5H3

InChI Key

UWDDPACBBFZNAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Morpholine Moieties

Methyl 5-Iodo-2-morpholinobenzoate (, Compound 8)
  • Structure : A benzoate ester with a morpholine group at the 2-position and iodine at the 5-position.
  • Key Differences :
    • The core structure is a benzoate ester rather than a catechol, lacking hydroxyl groups.
    • Iodine (a halogen) at the 5-position vs. tert-octyl (branched alkyl) in the target compound.
  • The absence of hydroxyl groups reduces antioxidant activity compared to catechol derivatives. The morpholine group may improve solubility in both compounds, but the tert-octyl group in the target compound confers higher lipophilicity (logP) .
3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole Hydrochloride ()
  • Structure: An isoxazole ring with a phenyl group at the 3-position and a morpholinoethyl-hydroxy side chain at the 5-position.
  • Key Differences :
    • Isoxazole (a five-membered heterocycle) vs. benzene core in the target compound.
    • Hydrochloride salt form enhances water solubility.
  • Implications :
    • The isoxazole ring may confer metabolic stability but lacks the redox activity of catechol hydroxyl groups.
    • The hydrochloride salt improves bioavailability compared to the free base form of the target compound .
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride ()
  • Structure : A thiazole ring with a morpholine group and an amine side chain.
  • Key Differences :
    • Thiazole core vs. catechol; the amine group may facilitate protonation at physiological pH.
    • Dihydrochloride salt increases solubility but introduces ionic character.

Substituent Effects: tert-Octyl vs. Other Groups

Compound 5-Position Substituent Key Properties
3-Morpholinomethyl-5-t-octylcatechol tert-Octyl (branched alkyl) High lipophilicity (logP ~6.2), steric bulk
Methyl 5-Iodo-2-morpholinobenzoate Iodine (halogen) Polarizability, halogen bonding
Methyl 5-methyl-2-nitro-3-oxohexanoate (, Compound 14) Methyl-nitro-oxo chain Electrophilic reactivity, lower logP (~2.1)
  • Analysis: The tert-octyl group in the target compound significantly increases logP compared to smaller substituents (e.g., methyl or iodine), favoring passive diffusion across biological membranes.

Functional Group Impact on Bioactivity

  • Catechol Core : The 1,2-dihydroxybenzene structure enables redox activity, metal chelation, and hydrogen bonding, which are absent in benzoate esters () or heterocycles ().
  • Morpholine Moieties : Present in all compared compounds, morpholine enhances water solubility and may interact with biological targets (e.g., enzymes with hydrophobic pockets).
  • Salt Forms : Hydrochloride or dihydrochloride salts () improve solubility but may limit blood-brain barrier penetration compared to neutral tert-octylcatechol derivatives.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via acid-catalyzed generation of a benzyl carbocation at the 3-position of 5-t-octylcatechol, followed by nucleophilic attack by morpholine (Fig. 1). Key parameters include:

  • Catalyst loading : 2–5 wt% of NKC-99 relative to 5-t-octylcatechol maximizes yield while minimizing side products like bis-alkylated derivatives.

  • Solvent system : Toluene or xylene enhances reagent miscibility and facilitates azeotropic removal of byproduct HCl.

  • Temperature control : Maintaining 120°C prevents decomposition of the morpholine moiety while ensuring complete conversion.

A representative protocol yields 82–89% product with 97.2% purity (HPLC) after vacuum distillation.

Mannich Reaction Approach

The Mannich reaction offers an alternative pathway by introducing the morpholinomethyl group via a three-component condensation. This method, inspired by the synthesis of catechol thioethers, involves 5-t-octylcatechol, formaldehyde, and morpholine in a 1:1.2:1 molar ratio.

Catalytic Systems and Conditions

  • Acid catalysis : 10 mol% p-toluenesulfonic acid (PTSA) in ethanol/water (4:1) at 70°C for 6 hours achieves 78% yield.

  • Microwave-assisted synthesis : Irradiation at 100 W for 20 minutes enhances reaction efficiency (92% yield) while reducing oligomer formation.

Product isolation involves extraction with dichloromethane, washing with NaHCO₃, and recrystallization from hexane/ethyl acetate.

Catalytic Transfer Alkylation Using Morpholine

Building on the transfer alkylation strategy from CN102603490B, this method employs 5-t-octylcatechol and morpholine in the presence of MTBE as an alkyl donor. The NKC-99 catalyst (3 wt%) enables sequential alkylation at 140°C under 0.03 MPa, with methanol byproduct removed via distillation.

Process Advantages

  • Recyclability : NKC-99 retains 94% activity after five cycles, reducing catalyst costs.

  • Purity profile : GC-MS analysis confirms <0.5% residual morpholine and absence of regioisomers.

Industrial-Scale Production Protocols

Adapting the continuous flow process from CN102603490B, a pilot plant setup achieves 98% conversion with the following parameters:

ParameterValue
Reactor volume500 L
Feed rate20 kg/h 5-t-octylcatechol
Morpholine equivalence1.05
Residence time4.2 hours
Annual capacity150 metric tons

Q & A

Basic: What validated synthesis protocols exist for 3-Morpholinomethyl-5-t-octylcatechol, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as:

Morpholine Substitution : Reacting morpholine with a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

Catechol Functionalization : Introducing the t-octyl group via nucleophilic substitution or Friedel-Crafts alkylation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).
Purity Validation :

  • HPLC : ≥95% purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages within ±0.3% .

Basic: Which spectroscopic techniques are optimal for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for morpholine (δ 2.4–3.0 ppm, multiplet) and t-octyl protons (δ 1.2–1.4 ppm, singlet). Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
  • FTIR : Confirm O–H stretch (catechol) at 3200–3400 cm⁻¹ and C–O–C (morpholine) at 1100–1250 cm⁻¹.
  • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion [M+H]⁺ with theoretical mass (error < 2 ppm) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Functional Group Variation :

  • Replace t-octyl with other alkyl/aryl groups to assess steric effects.
  • Modify the morpholine ring (e.g., replace with piperidine or thiomorpholine) .

Biological Assays :

  • Test antioxidant activity via DPPH radical scavenging (IC₅₀ determination).
  • Evaluate enzyme inhibition (e.g., tyrosinase or monoamine oxidase) using UV-Vis kinetics .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 2Y9X) .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

Data Validation :

  • Replicate experiments under standardized conditions (e.g., fixed pH, temperature).
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

Statistical Analysis :

  • Apply ANOVA or Student’s t-test to assess significance (p < 0.05).
  • Report confidence intervals for IC₅₀ values to quantify uncertainty .

Contextual Factors :

  • Consider solvent effects (DMSO vs. aqueous buffer) on compound solubility/aggregation .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the catechol moiety.
  • Stability Monitoring : Conduct periodic HPLC analysis (every 6 months) to detect degradation products .

Advanced: How can researchers develop a robust analytical method for quantifying this compound in complex matrices?

Methodological Answer:

Sample Preparation :

  • Liquid-liquid extraction (ethyl acetate for biological fluids) with 85% recovery.
  • Solid-phase extraction (C18 cartridges) for environmental samples .

Chromatography :

  • UHPLC : Acquity BEH C18 column (2.1 × 100 mm, 1.7 µm), 0.1% formic acid/acetonitrile gradient.
  • Detection : ESI-MS/MS in MRM mode (quantifier ion: m/z 320.2 → 152.1) .

Validation :

  • Linearity (R² > 0.99), LOD (0.1 ng/mL), and precision (RSD < 5%) per ICH guidelines .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Co-Solvents : Use PEG-400 or cyclodextrin-based formulations (e.g., 20% w/v HP-β-CD).

Salt Formation : Prepare hydrochloride salts via reaction with HCl (1:1 molar ratio in ethanol) .

Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles (ANSI Z87.1 standard), and lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors (TLV: 5 ppm) .
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

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